molecular formula C17H15N7O2 B10986447 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B10986447
M. Wt: 349.3 g/mol
InChI Key: QQVFDWNCOKDTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of anthranilic acid with isopropylamine under acidic conditions, followed by cyclization.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the quinazoline intermediate with sodium azide and triethyl orthoformate under reflux conditions.

    Final Coupling: The final step involves the coupling of the tetrazole-quinazoline intermediate with a suitable carboxamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline or tetrazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and biological activity.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combined quinazoline and tetrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and material applications.

Properties

Molecular Formula

C17H15N7O2

Molecular Weight

349.3 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C17H15N7O2/c1-10(2)23-9-18-14-4-3-12(8-13(14)17(23)26)19-16(25)11-5-6-24-15(7-11)20-21-22-24/h3-10H,1-2H3,(H,19,25)

InChI Key

QQVFDWNCOKDTCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.